

# Chloramine-T: A Versatile Reagent for Sharpless Asymmetric Aminohydroxylation

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Compound of Interest					
Compound Name:	Chloramine-T hydrate				
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#### **Application Note**

#### Introduction

The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the stereoselective synthesis of vicinal amino alcohols, which are crucial building blocks in numerous pharmaceuticals and natural products. This reaction converts alkenes into 1,2-amino alcohols in a syn-selective manner. Among the various nitrogen sources employed in this transformation, Chloramine-T stands out as a commercially available, efficient, and widely used reagent. It serves as the source of the nitrogen atom and the p-toluenesulfonyl (Ts) protecting group in the final product. The reaction is catalyzed by osmium tetroxide in the presence of a chiral ligand, typically derived from cinchona alkaloids, which controls the enantioselectivity of the transformation.

## **Mechanism of Action**

The catalytic cycle of the Sharpless asymmetric aminohydroxylation using Chloramine-T begins with the reaction of osmium tetroxide (OsO4) with Chloramine-T (TsN(Na)Cl). This in situ reaction generates a chiral osmium imido species (OsO3(NTs)). This intermediate then undergoes a [3+2] cycloaddition with the alkene substrate to form an osmium(VI) azaglycolate intermediate. This step proceeds with high syn-selectivity. Subsequent hydrolysis of the azaglycolate releases the desired vicinal amino alcohol and regenerates the osmium catalyst, which can then re-enter the catalytic cycle. The presence of a chiral ligand coordinates to the



osmium center, creating a chiral environment that directs the cycloaddition to one face of the alkene, thus inducing high enantioselectivity.[1][2]

# Applications in Drug Development and Organic Synthesis

The vicinal amino alcohol motif is a common feature in a wide array of biologically active molecules. The Sharpless AA reaction using Chloramine-T provides a direct and reliable route to these structures with high control over stereochemistry. This methodology has been instrumental in the synthesis of various therapeutic agents, including antivirals, antibiotics, and enzyme inhibitors. The ability to introduce a protected amine and a hydroxyl group in a single step with predictable stereochemistry makes it a highly valuable tool for medicinal chemists and researchers in drug discovery.

## **Quantitative Data Summary**

The Sharpless asymmetric aminohydroxylation using Chloramine-T has been successfully applied to a diverse range of alkene substrates. The following tables summarize the typical yields and enantiomeric excesses (ee) observed for different classes of alkenes.

Table 1: Asymmetric Aminohydroxylation of Styrenyl Olefins



Alkene	Chiral Ligand	Product	Yield (%)	ee (%)
Styrene	(DHQ)2-PHAL	(R,R)-2-(p- Toluenesulfonam ido)-1- phenylethanol	95	99
4- Methoxystyrene	(DHQ)2-PHAL	(R,R)-1-(4- Methoxyphenyl)- 2-(p- toluenesulfonami do)ethanol	92	98
4-Chlorostyrene	(DHQD)₂-PHAL	(S,S)-1-(4- Chlorophenyl)-2- (p- toluenesulfonami do)ethanol	90	97

Table 2: Asymmetric Aminohydroxylation of Aliphatic Olefins

Alkene	Chiral Ligand	Product	Yield (%)	ee (%)
1-Octene	(DHQ)2-PHAL	(R)-1-(p- Toluenesulfonam ido)octan-2-ol	85	96
(E)-4-Octene	(DHQD)₂-PHAL	(4S,5S)-5-(p- Toluenesulfonam ido)octan-4-ol	88	95
Cyclohexene	(DHQ)2-PHAL	(1R,2R)-2-(p- Toluenesulfonam ido)cyclohexanol	93	98

# **Experimental Protocols**

General Procedure for the Asymmetric Aminohydroxylation of Alkenes using Chloramine-T



#### Materials:

- Alkene (1.0 mmol)
- Chloramine-T trihydrate (1.2 mmol)
- Potassium osmate(VI) dihydrate (K<sub>2</sub>OsO<sub>2</sub>(OH)<sub>4</sub>) (0.02 mmol)
- Chiral Ligand ((DHQ)<sub>2</sub>-PHAL or (DHQD)<sub>2</sub>-PHAL) (0.025 mmol)
- tert-Butanol (5 mL)
- Water (5 mL)

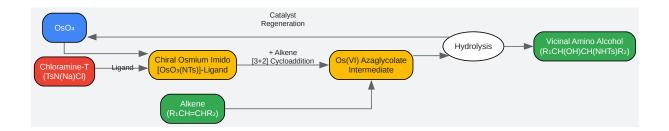
#### Procedure:

- To a round-bottom flask equipped with a magnetic stir bar, add the chiral ligand, potassium osmate(VI) dihydrate, and a solvent mixture of tert-butanol and water (1:1, 10 mL).
- Stir the mixture at room temperature until all solids have dissolved.
- Add Chloramine-T trihydrate to the solution and stir for an additional 10 minutes.
- Add the alkene substrate to the reaction mixture.
- Stir the reaction vigorously at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding sodium sulfite (1 g).
- Stir the mixture for 30 minutes, then extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired vicinal amino alcohol.



## **Visualizations**

Diagram 1: Catalytic Cycle of the Sharpless Asymmetric Aminohydroxylation

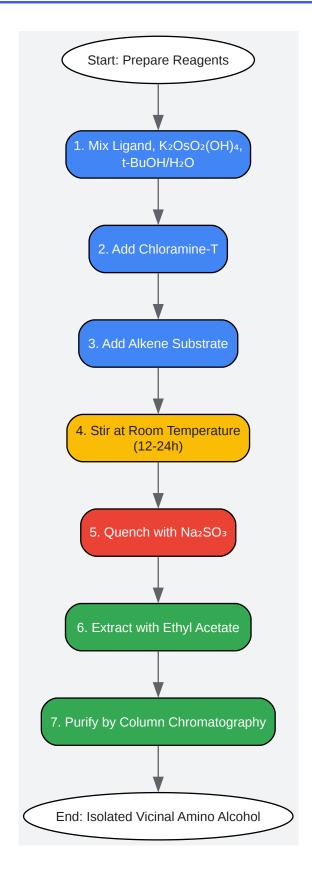


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Caption: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

Diagram 2: Experimental Workflow for Sharpless Asymmetric Aminohydroxylation





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Caption: Step-by-step experimental workflow for the reaction.



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### References

- 1. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 2. Sharpless oxyamination Wikipedia [en.wikipedia.org]
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